4-(Hydroxymethyl)picolinonitrile
Overview
Description
4-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)picolinonitrile is represented by the InChI code 1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 . This indicates that the molecule consists of a pyridine ring with a hydroxymethyl group and a nitrile group attached to it .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)picolinonitrile is a solid substance . It has a molecular weight of 134.14 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthetic Intermediates for 2,3,4-Trisubstituted Pyridines
The cyano group in 4-(Hydroxymethyl)picolinonitrile provides a versatile platform for constructing functional groups. It allows for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . These pyridines play essential roles in various contexts, such as anti-inflammatory agents, antifungal agents, and anti-influenza agents.
Gold(I)-Catalyzed Cyclization Reactions
Researchers have developed a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization. Specifically, they start with 4-propargylaminoisoxazoles and achieve subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This stepwise and one-pot fashion allows for efficient access to these valuable intermediates .
Functional Group Diversity
The cyano group in 4-(Hydroxymethyl)picolinonitrile enables the introduction of various functional groups in a single step. These include amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups. Additionally, the 3-hydroxy group provides opportunities for introducing acyl and alkyl groups .
Materials Science and Organic Synthesis
The ability to modify the cyano and hydroxy groups in 4-(Hydroxymethyl)picolinonitrile makes it relevant in materials science. Researchers might explore its use in designing functional materials, such as polymers, liquid crystals, or organic semiconductors.
Safety and Hazards
The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Picolinonitriles, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Picolinonitriles can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The hydroxymethyl group in 4-(Hydroxymethyl)picolinonitrile could potentially participate in hydrogen bonding or other interactions with its targets.
Biochemical Pathways
Picolinonitriles are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Result of Action
As a picolinonitrile derivative, it may exert its effects through interactions with its targets, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)picolinonitrile . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets .
properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443921 | |
Record name | 4-(Hydroxymethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)picolinonitrile | |
CAS RN |
71935-32-5 | |
Record name | 4-(Hydroxymethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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